![molecular formula C10H10N4OS B1362114 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone CAS No. 25803-68-3](/img/structure/B1362114.png)
1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone
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Overview
Description
“1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone” is a chemical compound with the CAS Number: 25803-68-3. It has a molecular weight of 234.28 and its IUPAC name is 1-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetone .
Molecular Structure Analysis
The InChI code for “1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone” is 1S/C10H10N4OS/c1-8(15)7-16-10-11-12-13-14(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Corrosion Inhibition
“1-Phenyl-1H-tetrazole-5-thiol” has been identified as an effective inhibitor of aluminum corrosion in 1M HCl solution. This application is crucial in protecting metal surfaces and structures from corrosive environments, thereby extending their lifespan and maintaining their integrity .
Synthesis of Oxacyclic Building Blocks
This compound has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions. These building blocks are fundamental components in the creation of complex organic molecules used in pharmaceuticals and materials science .
Synthesis of Metalated Tetradecyl Sulfone
Another application involves the use of “1-Phenyl-1H-tetrazole-5-thiol” in the synthesis of metalated tetradecyl sulfone. This process is part of creating compounds that can be used in various chemical reactions and material synthesis .
Safety and Hazards
The safety data sheet for a similar compound, 1-Phenyl-1H-tetrazole-5-thiol, indicates that it is a flammable solid that may cause an allergic skin reaction and causes serious eye irritation . It is advised to wash off immediately with plenty of water for at least 15 minutes if skin or eye contact occurs .
properties
IUPAC Name |
1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-8(15)7-16-10-11-12-13-14(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXMSEVSSDFTDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357779 |
Source
|
Record name | 1-[(1-PHENYL-1H-TETRAZOL-5-YL)THIO]ACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25803-68-3 |
Source
|
Record name | 1-[(1-PHENYL-1H-TETRAZOL-5-YL)THIO]ACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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